Hsd17B13-IN-75

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

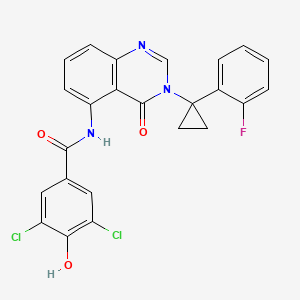

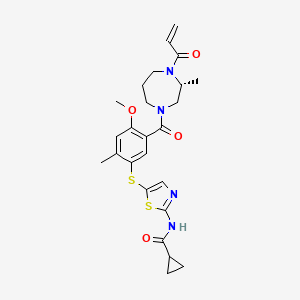

Hsd17B13-IN-75 is a compound that targets the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This compound is being studied for its potential therapeutic applications in treating these liver diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Hsd17B13-IN-75 involves several steps, including the use of specific reagents and conditions to achieve the desired chemical structure. One method involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80. The mixture is then clarified and diluted with distilled water .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic chemistry techniques, including purification and characterization steps to ensure the compound’s purity and efficacy.

Analyse Des Réactions Chimiques

Types of Reactions: Hsd17B13-IN-75 undergoes various chemical reactions, including oxidation and reduction. These reactions are facilitated by the enzyme HSD17B13, which acts as an oxidoreductase, interconverting ketones and secondary alcohols at different positions of steroidal substrates .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include DMSO, PEG300, and Tween 80. The reactions typically occur under controlled conditions to ensure the stability and activity of the compound .

Major Products: The major products formed from the reactions involving this compound are primarily related to its interaction with lipid droplets and the subsequent modulation of lipid metabolism in the liver .

Applications De Recherche Scientifique

Hsd17B13-IN-75 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the enzymatic activity of HSD17B13 and its role in lipid metabolism. In biology and medicine, this compound is being investigated for its potential therapeutic effects in treating NAFLD and NASH. The compound’s ability to modulate lipid droplet formation and degradation makes it a promising candidate for developing new treatments for liver diseases .

Mécanisme D'action

Hsd17B13-IN-75 exerts its effects by inhibiting the enzyme HSD17B13. This enzyme is involved in the biogenesis and metabolism of lipid droplets in the liver. By inhibiting HSD17B13, this compound reduces the formation of lipid droplets, thereby mitigating the progression of NAFLD and NASH. The compound’s mechanism of action involves the modulation of pathways related to lipid metabolism and inflammation .

Comparaison Avec Des Composés Similaires

Hsd17B13-IN-75 is unique in its specific targeting of HSD17B13. Similar compounds include other inhibitors of hydroxysteroid dehydrogenases, such as those targeting HSD17B1 and HSD17B2. this compound is distinct in its ability to modulate lipid droplet formation and its potential therapeutic applications in liver diseases .

List of Similar Compounds:- Inhibitors of hydroxysteroid 17-beta dehydrogenase 1 (HSD17B1)

- Inhibitors of hydroxysteroid 17-beta dehydrogenase 2 (HSD17B2)

- Other lipid droplet-associated protein inhibitors

Propriétés

Formule moléculaire |

C24H16Cl2FN3O3 |

|---|---|

Poids moléculaire |

484.3 g/mol |

Nom IUPAC |

3,5-dichloro-N-[3-[1-(2-fluorophenyl)cyclopropyl]-4-oxoquinazolin-5-yl]-4-hydroxybenzamide |

InChI |

InChI=1S/C24H16Cl2FN3O3/c25-15-10-13(11-16(26)21(15)31)22(32)29-19-7-3-6-18-20(19)23(33)30(12-28-18)24(8-9-24)14-4-1-2-5-17(14)27/h1-7,10-12,31H,8-9H2,(H,29,32) |

Clé InChI |

ORMWHZIHJJKVPV-UHFFFAOYSA-N |

SMILES canonique |

C1CC1(C2=CC=CC=C2F)N3C=NC4=C(C3=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5)Cl)O)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

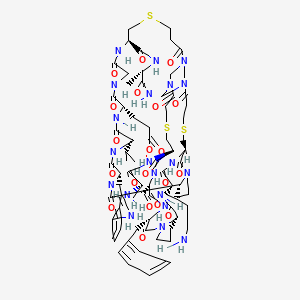

![[(8S)-8-(chloromethyl)-1-methyl-6-[5-(2-pyrrolidin-1-ylethoxy)-1H-indole-2-carbonyl]-7,8-dihydrothieno[3,2-e]indol-4-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12376849.png)

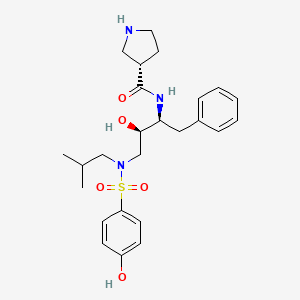

![3-[(2R,6S)-6-[(E,4S,6R)-4,6-dimethyloct-2-en-2-yl]-5-methyl-3,6-dihydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-[(2S,3S,4R,5R)-2,3,4,5-tetrahydroxycyclopentyl]pyridin-2-one](/img/structure/B12376866.png)

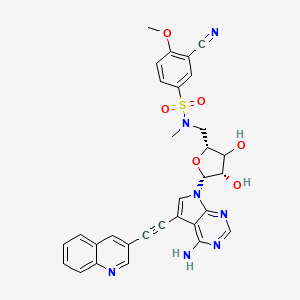

![5-[6-[2-[7-[(4-Chloro-2-propan-2-yloxyphenyl)methylamino]-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenoxy]hexylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;2,2,2-trifluoroacetic acid](/img/structure/B12376878.png)

![3,6-Bis[4-[bis(2-hydroxypentadecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B12376883.png)

![N-[2-fluoro-4-(5-methyl-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B12376893.png)

![3-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]propyl-(2-hydroxyethyl)-dimethylazanium;iodide](/img/structure/B12376901.png)